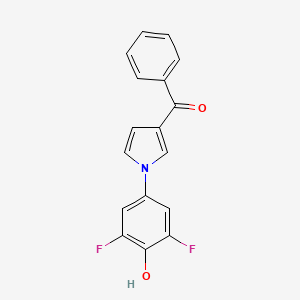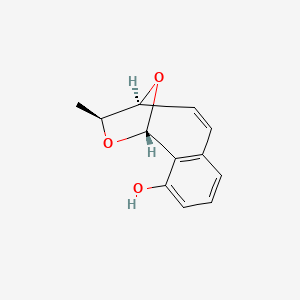
Cladoacetal B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cladoacetal B is a natural product found in Cladosporium with data available.
Aplicaciones Científicas De Investigación
Synthesis and Configuration
- The first enantioselective syntheses of cladoacetals A and B from crotonaldehyde were accomplished, with Sharpless asymmetric dihydroxylation, Suzuki coupling, and acid-catalyzed intramolecular acetalization as key steps. This research confirmed the absolute configurations of natural cladoacetals A and B, which are important for understanding their biological activity and potential applications (Hsu & Lin, 2012).
Biological Activity
- Cladoacetals A and B, along with other polyketide-derived metabolites, were isolated from cultures of a fungicolous isolate resembling Cladosporium sp. These compounds demonstrated antibacterial activity, highlighting their potential use in antimicrobial applications (Höller, Gloer, & Wicklow, 2002).
Applications in Gene Therapy
- While not directly related to Cladoacetal B, research on canine leukocyte adhesion deficiency (CLAD) using foamy virus vectors shows the broader scope of genetic research and potential applications in gene therapy. This study demonstrated the successful treatment of CLAD, offering insights into novel approaches for treating genetic diseases (Bauer et al., 2008).
Applications in Linguistics and Cultural Studies
- The CLaDA-BG infrastructure integrated language and knowledge resources, demonstrating the utility of such integrations in managing a Bulgaria-centric Knowledge Graph. This approach can be useful in the management and semantic annotation of research objects, including texts, which may have applications in cultural and scientific heritage preservation (Simov, 2019).
Propiedades
Nombre del producto |
Cladoacetal B |
|---|---|
Fórmula molecular |
C12H12O3 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
(1R,10S,11S)-11-methyl-12,13-dioxatricyclo[8.2.1.02,7]trideca-2(7),3,5,8-tetraen-3-ol |
InChI |
InChI=1S/C12H12O3/c1-7-10-6-5-8-3-2-4-9(13)11(8)12(14-7)15-10/h2-7,10,12-13H,1H3/t7-,10-,12+/m0/s1 |
Clave InChI |
MQNPAODYALMZAI-VIRWGQHYSA-N |
SMILES isomérico |
C[C@H]1[C@@H]2C=CC3=C([C@H](O1)O2)C(=CC=C3)O |
SMILES canónico |
CC1C2C=CC3=C(C(O1)O2)C(=CC=C3)O |
Sinónimos |
cladoacetal B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



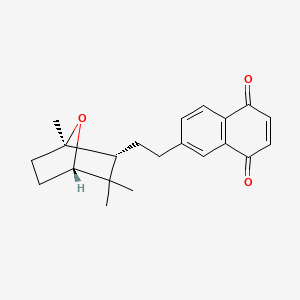
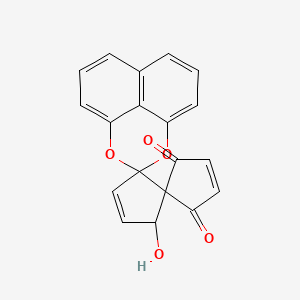
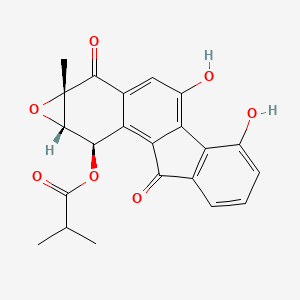
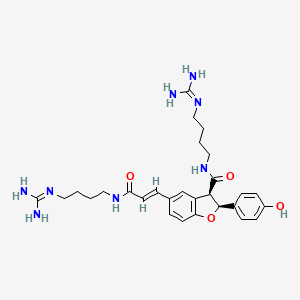
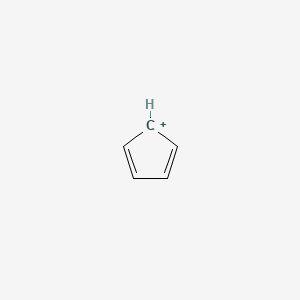
![[(3S,8S,10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B1252060.png)
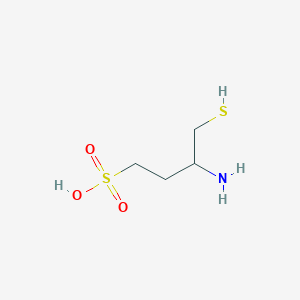
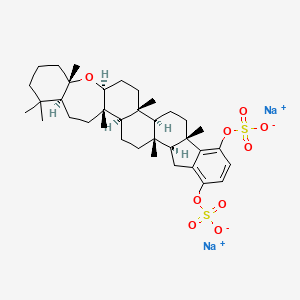
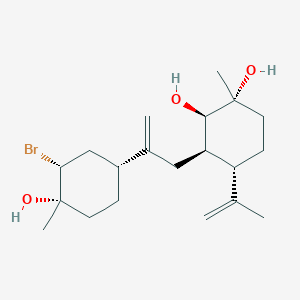
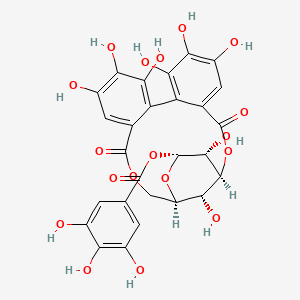
![1-(3-{[5-Carbamoyl-6-(3,4-difluoro-phenyl)-4-ethyl-2-oxo-3,6-dihydro-2H-pyrimidine-1-carbonyl]-amino}-propyl)-4-phenyl-piperidine-4-carboxylic acid methyl ester](/img/structure/B1252067.png)
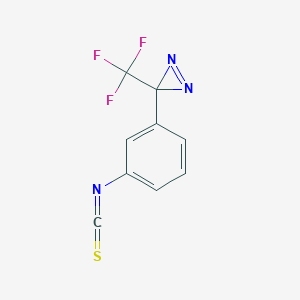
![(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3S,4S,5R,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1252070.png)
